acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

2-{2-[[(2,5-dimethylphenyl)amino](oxo)acetyl]carbonohydrazonoyl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

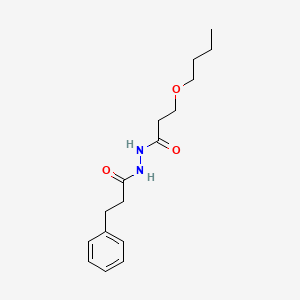

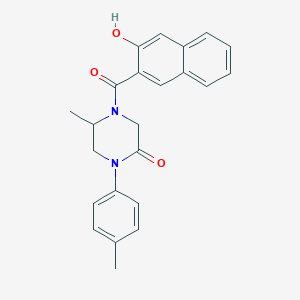

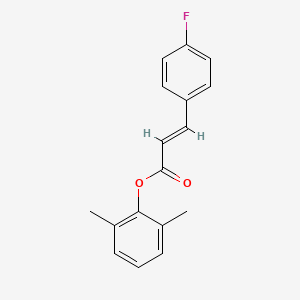

This compound appears to belong to a class of chemicals with benzoic acid derivatives, which are known for their versatile reactivity and utility in synthetic chemistry. Compounds with similar structural features are often explored for their potential in drug design, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions, including acylation, halogenation, and hydrazide formation. For example, the synthesis of 2,5-dimethylbenzoic acid derivatives might start from xylene derivatives, followed by specific functional group transformations (Zhao, 2002).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insight into the molecular conformation, hydrogen bonding, and crystal packing (Fazil et al., 2012; Chitrapriya et al., 2011).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and tautomerism, reflecting their rich chemistry (Bowden & Byrne, 1996). The presence of amino and carboxylic groups allows for diverse chemical modifications and interactions with other molecules.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular forces. Polymorphism is a common phenomenon, where the same compound can adopt different crystalline forms under varying conditions (Pal et al., 2020).

Chemical Properties Analysis

Chemical properties are often studied through reactivity experiments, spectroscopic analysis, and computational chemistry methods. Studies on similar compounds have explored their electron distribution, charge delocalization, and potential as catalysts or reactive intermediates in organic synthesis (Balamurugan, Sampathkrishnan, & Charanya, 2016; Charanya, Sampathkrishnan, & Balamurugan, 2019).

References:

Applications De Recherche Scientifique

Spectroscopic Characterization and Polymorphism

Research on compounds closely related to 2-{2-[(2,5-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid focuses on their polymorphism, structural, and spectroscopic characterization. The study of mefenamic acid, a compound with structural similarities, highlighted the use of vibrational spectroscopies (IR and Raman) and solid-state NMR for identifying different polymorphs. These analytical techniques, supported by quantum chemistry calculations, provide detailed insights into the molecular structures and are crucial for understanding the physicochemical properties of such compounds (Cunha et al., 2014).

Polymorphism and Co-crystal Formation

Investigations into the polymorphism and co-crystal formation of related benzoic acid derivatives shed light on the impact of molecular substitutions on the crystalline structures and properties of these compounds. Such studies are essential for the development of pharmaceuticals, as different polymorphic forms can exhibit varied solubility and stability characteristics (Zhoujin et al., 2022).

Effects of Solvents on Crystal Polymorphism

The effect of solvents on the polymorphism and crystal shapes of pharmaceutical compounds, including mefenamic acid, highlights the importance of solvent choice in the crystallization process. Understanding how solvents influence the polymorphic outcomes and crystal morphologies is crucial for optimizing manufacturing processes and ensuring consistency in drug efficacy and bioavailability (Mudalip et al., 2018).

Co-crystallisation Techniques

Research into co-crystallisation techniques for benzoic acid derivatives with N-containing bases demonstrates the versatility of co-crystal formation as a tool for modifying the physical properties of pharmaceutical compounds. These techniques can lead to the discovery of new solid forms with potentially enhanced solubility, stability, or bioavailability, offering valuable insights for drug development and formulation (Skovsgaard & Bond, 2009).

These studies provide a foundation for further research into the applications and properties of 2-{2-[(2,5-dimethylphenyl)aminoacetyl]carbonohydrazonoyl}benzoic acid and related compounds in scientific research. The focus on polymorphism, co-crystal formation, and the effects of solvents on crystal characteristics underlines the importance of these aspects in the development and optimization of pharmaceutical agents.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(E)-[[2-(2,5-dimethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-11-7-8-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-3-4-6-14(13)18(24)25/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,25)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOHJQIZNQESNE-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)

![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)

![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)

![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)

![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)